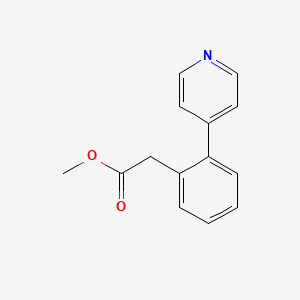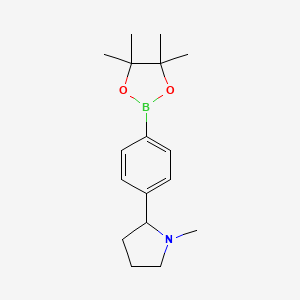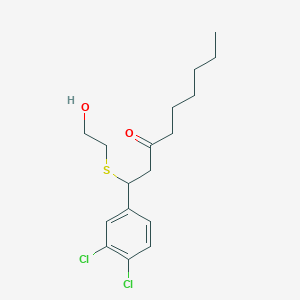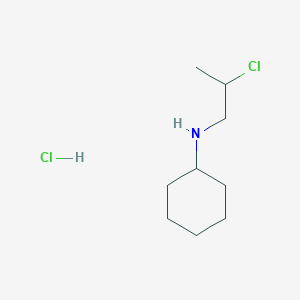![molecular formula C8H7Br3O2S B13990292 Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- CAS No. 30506-13-9](/img/structure/B13990292.png)
Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- is an organic compound that features a benzene ring substituted with a bromo group and a dibromomethylsulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- typically involves the bromination of benzene derivatives followed by sulfonylation. The process begins with the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This step introduces the bromo group to the benzene ring.
Next, the dibromomethyl group is introduced through a reaction with dibromomethane under suitable conditions. Finally, the sulfonylation is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could produce various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The benzene ring can participate in electrophilic aromatic substitution, while the bromo and sulfonyl groups can undergo nucleophilic substitution . These interactions can affect various molecular pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene,1-bromo-4-(methylsulfonyl)-: Similar structure but with a different sulfonyl group.
Benzene,1-bromo-4-(chloromethylsulfonyl)-: Contains a chloromethylsulfonyl group instead of dibromomethylsulfonyl.
Benzene,1-bromo-4-(trichloromethylsulfonyl)-: Features a trichloromethylsulfonyl group.
Eigenschaften
CAS-Nummer |
30506-13-9 |
|---|---|
Molekularformel |
C8H7Br3O2S |
Molekulargewicht |
406.92 g/mol |
IUPAC-Name |
[bromo(dibromomethylsulfonyl)methyl]benzene |
InChI |
InChI=1S/C8H7Br3O2S/c9-7(14(12,13)8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
InChI-Schlüssel |
MXOXURLECMKCIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(S(=O)(=O)C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
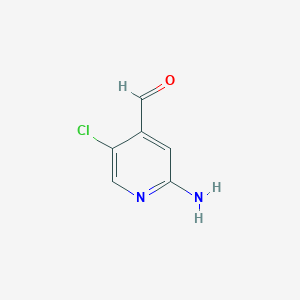
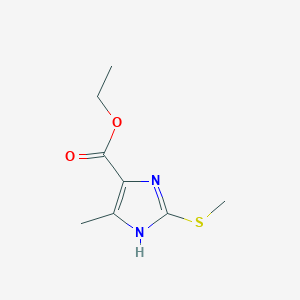
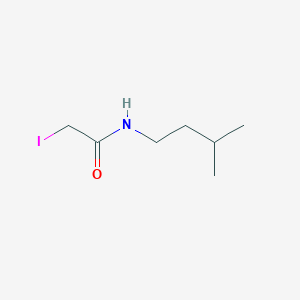

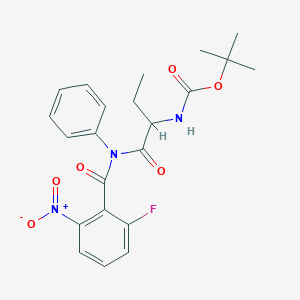
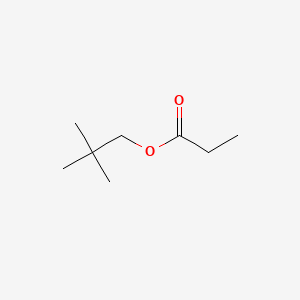

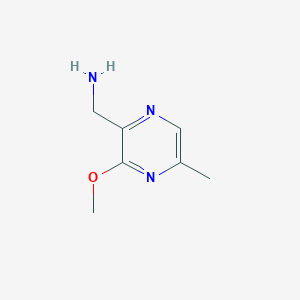
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
